molecular formula C19H16N4O3S B11302286 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11302286
M. Wt: 380.4 g/mol
InChI Key: BEEUYCXZMGKJGP-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-methoxybenzyl group at the N1 position and a 1,2-oxazole-3-carboxamide moiety at the C5 position, which is further substituted with a thiophen-2-yl group. The methoxy group on the benzyl ring may enhance solubility and influence metabolic stability, while the thiophene and oxazole rings contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16N4O3S/c1-25-14-6-4-13(5-7-14)12-23-18(8-9-20-23)21-19(24)15-11-16(26-22-15)17-3-2-10-27-17/h2-11H,12H2,1H3,(H,21,24)

InChI Key

BEEUYCXZMGKJGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methoxybenzyl group. The thiophene ring is then incorporated, and finally, the oxazole ring is formed. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions can lead to a wide range of functionalized products .

Scientific Research Applications

Pharmacological Properties

The compound is part of a larger class of pyrazole derivatives known for their diverse biological activities. Research indicates that compounds with similar structures exhibit:

  • Anti-inflammatory Activity : Pyrazole derivatives have been reported to possess significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit inflammatory mediators and reduce edema in animal models .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Antimicrobial Activity : Compounds similar to N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide have demonstrated antimicrobial effects against a range of bacteria and fungi. This suggests potential applications in treating infections .

Case Studies

Several studies have documented the applications and effects of similar compounds in various biological contexts:

Case Study 1: Anti-inflammatory Effects

A study investigated a series of pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Compounds exhibiting structural similarities to this compound demonstrated significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the cytotoxic effects of pyrazole derivatives against various cancer cell lines, including A549 lung cancer cells. The study found that certain derivatives led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways . This suggests that this compound could be further explored as a potential anticancer agent.

Case Study 3: Antimicrobial Properties

Research into the antimicrobial properties of related pyrazole compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. The compounds were tested against standard strains such as E. coli and Staphylococcus aureus, showing significant antibacterial activity . This opens avenues for developing new antimicrobial agents based on the structure of this compound.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

  • Structural Differences :
    • The pyrazole ring is substituted at the C4 position instead of C3.
    • A 4-fluorobenzyl group replaces the 4-methoxybenzyl group.
    • The oxazole ring is substituted with a methyl group at C3 instead of a thiophene at C5.
  • The methyl group on oxazole could decrease steric hindrance, improving binding to hydrophobic enzyme pockets.

(R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide (Asciminib Hydrochloride)

  • Structural Differences :
    • Contains a nicotinamide core instead of oxazole.
    • Substituted with a chlorodifluoromethoxy group on the phenyl ring and a hydroxylated pyrrolidine.
  • Implications :
    • The chlorodifluoromethoxy group enhances lipophilicity and bioavailability compared to methoxybenzyl .
    • The hydroxylated pyrrolidine may improve solubility and hydrogen-bonding capacity, critical for kinase inhibition (e.g., asciminib targets BCR-ABL1) .

N-(Cyclopropylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

  • Structural Differences :
    • Lacks the pyrazole ring and 4-methoxybenzyl group.
    • Features a cyclopropylmethyl group on the amide nitrogen.
  • Implications: The cyclopropyl group may increase metabolic stability by resisting oxidative degradation compared to benzyl groups .

Key Structural and Functional Comparisons (Table)

Compound Name Core Heterocycle Substituent on Benzyl/Phenyl Oxazole/Other Substituents Pharmacological Notes
Target Compound Pyrazole + Oxazole 4-Methoxybenzyl Thiophen-2-yl Potential kinase/modulator
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide Pyrazole + Oxazole 4-Fluorobenzyl Methyl Improved metabolic stability
Asciminib Hydrochloride Nicotinamide + Pyrazole 4-Chlorodifluoromethoxy Hydroxypyrrolidine BCR-ABL1 inhibitor (FDA-approved)
N-(Cyclopropylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide Oxazole Cyclopropylmethyl Thiophen-2-yl Simplified structure

Research Findings and Hypotheses

  • Electron-Donating vs. Electron-Withdrawing Groups :
    Methoxy (target compound) may enhance solubility but increase susceptibility to CYP450-mediated demethylation compared to fluorine or chlorodifluoromethoxy groups .
  • Heterocycle Impact :
    The pyrazole-oxazole-thiophene triad in the target compound likely offers superior binding versatility (e.g., kinase ATP pockets) compared to simpler oxazole derivatives .
  • Synthetic Complexity : Asciminib’s nicotinamide-pyrrolidine framework requires multi-step synthesis, whereas the target compound’s structure may balance synthetic feasibility and bioactivity .

Biological Activity

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound that has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a complex structure consisting of a pyrazole ring, a thiophene moiety, and an oxazole ring. The presence of these heterocycles contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the pyrazole core from appropriate hydrazine derivatives.
  • Introduction of the thiophene and oxazole rings through cyclization reactions.
  • Functionalization with the 4-methoxybenzyl group.

This multi-component synthesis approach allows for the efficient production of the compound while maintaining high yields and purity.

2.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis via caspase activation
HeLa2.41Apoptosis via p53 pathway

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways .

3.1 Anti-inflammatory Effects

This compound shows potential as an anti-inflammatory agent. In vivo studies have demonstrated that it can reduce inflammation markers in animal models, indicating its potential for treating inflammatory diseases such as arthritis.

3.2 Neuroprotective Effects

Recent studies have suggested neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound may mitigate oxidative stress and reduce neuronal apoptosis, making it a candidate for further research in neuropharmacology .

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • MCF-7 Cell Line Study : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
  • Animal Model for Inflammation : In a rat model of arthritis, administration of the compound resulted in reduced swelling and pain, supporting its anti-inflammatory claims.

5. Conclusion

This compound presents promising biological activities across multiple domains, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Continued research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

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